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Compound of Interest

Compound Name: 6-Amino-2-chlorobenzothiazole

Cat. No.: B112346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-Amino-2-chlorobenzothiazole, a molecule of interest in medicinal
chemistry and materials science. This document presents a compilation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 6-Amino-2-chlorobenzothiazole.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
7.142-7.769 Multiplet 3H Aromatic-H
4.221 Singlet 2H -NH2

Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data
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Specific chemical shift data for 6-Amino-2-chlorobenzothiazole is not readily available in the
public domain. General expected ranges for aromatic and heteroaromatic carbons are between
110-160 ppm.

Table 3: IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

3454.74 Strong N-H Stretch (Amino Group)
3088.36 Medium Aromatic C-H Stretch
1632.51 Strong C=N Stretch (Thiazole Ring)
1444.86 Medium C-N Stretch

1274.83 Medium C-S Stretch

889.62 Medium Aromatic C-H Bending
815.14 Medium Aromatic C-H Bending
761.66 Medium C-ClI Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assighment

184 100 M]*

186 ~33 [M+2]* (presence of 37Cl)
157 ~20 [M-HCN]*

149 ~15 [M-CIJ*

125 ~10 [CsH3N2S]*

lonization Method: Electron lonization (EI)
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 6-Amino-2-chlorobenzothiazole.
Instrumentation: Bruker AVANCE IIl 400 MHz spectrometer.
Sample Preparation:

o Approximately 10-20 mg of 6-Amino-2-chlorobenzothiazole was dissolved in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e The solution was transferred to a 5 mm NMR tube.
IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.
e Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: 16 ppm

e Number of Scans: 16

» Relaxation Delay: 1.0 s

e Acquisition Time: 4.0 s

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled pulse sequence.

¢ Solvent: DMSO-ds
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Temperature: 298 K

Spectral Width: 240 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the
residual solvent peak of DMSO-ds (0 2.50 for *H and & 39.52 for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 6-Amino-2-chlorobenzothiazole.
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 6-Amino-2-chlorobenzothiazole was finely ground with 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.

e The homogenous mixture was transferred to a pellet press and compressed under high
pressure to form a transparent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16

A background spectrum of a pure KBr pellet was recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 6-Amino-2-
chlorobenzothiazole.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas
chromatograph.

lonization Method: Electron lonization (El)
o Electron Energy: 70 eV

e Source Temperature: 230 °C

e Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500
amu.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound such as 6-Amino-2-chlorobenzothiazole.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-2-
chlorobenzothiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b112346#spectroscopic-data-nmr-ir-mass-spec-of-6-
amino-2-chlorobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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